molecular formula C13H17NO2 B1306514 2-Methoxy-4-piperidin-1-yl-benzaldehyde CAS No. 876710-40-6

2-Methoxy-4-piperidin-1-yl-benzaldehyde

Cat. No.: B1306514
CAS No.: 876710-40-6
M. Wt: 219.28 g/mol
InChI Key: UQLSSMROJICTRN-UHFFFAOYSA-N
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Description

“2-Methoxy-4-piperidin-1-yl-benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol . The IUPAC name for this compound is 2-methoxy-4-piperidin-1-ylbenzaldehyde .


Synthesis Analysis

The synthesis of piperidone derivatives, which include “this compound”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C13H17NO2/c1-16-13-9-12 (6-5-11 (13)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 . The Canonical SMILES for this compound is COC1=C (C=CC (=C1)N2CCCCC2)C=O .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 219.28 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Chemical Synthesis and Intermediates

Research has shown that compounds similar to 2-Methoxy-4-piperidin-1-yl-benzaldehyde have been used as intermediates in the synthesis of complex molecules. For instance, a one-pot preparation method for phenylpropanoid esters from substituted benzaldehydes, involving boric acid and piperidine as co-catalysts, has been developed to yield moderate to good results. These esters are significant due to their medicinal chemical properties or as intermediates in further chemical reactions (Wang et al., 2011).

Antibacterial Activity

The antibacterial properties of compounds synthesized from similar benzaldehydes have been investigated. For example, the synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester through a reaction involving 2-hydroxy-4-methoxy-benzaldehyde and diethyl malonate in the presence of piperidine catalyst demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Nagaraju et al., 2014).

Cytotoxicity and Apoptotic Studies

Novel silver(I) complexes with 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone derivatives, including a variant with a piperidine moiety, have been synthesized and characterized. These complexes showed appreciable cytotoxic activity against human tumor cells and induced apoptosis in triple negative breast cancer cells, indicating potential for cancer treatment applications (Silva et al., 2020).

Future Directions

The future directions for “2-Methoxy-4-piperidin-1-yl-benzaldehyde” could involve further exploration of its potential biological applications. For instance, compounds with similar structures have shown promise in various areas, including as precursors to the piperidine ring in many alkaloid natural products and drug candidates .

Properties

IUPAC Name

2-methoxy-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-9-12(6-5-11(13)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLSSMROJICTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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